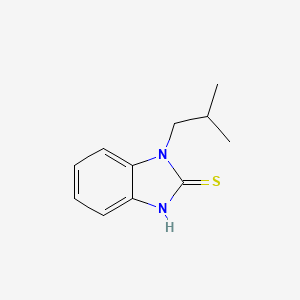1-Isobutyl-1H-benzimidazole-2-thiol
CAS No.: 55489-14-0
Cat. No.: VC5629001
Molecular Formula: C11H14N2S
Molecular Weight: 206.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55489-14-0 |
|---|---|
| Molecular Formula | C11H14N2S |
| Molecular Weight | 206.31 |
| IUPAC Name | 3-(2-methylpropyl)-1H-benzimidazole-2-thione |
| Standard InChI | InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |
| Standard InChI Key | PDEPCYZELSULEW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=CC=CC=C2NC1=S |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The benzimidazole core consists of a fused benzene and imidazole ring, with the isobutyl group (-CHCH(CH)) at N1 and a thiol moiety at C2 (Figure 1). The isobutyl substituent introduces steric bulk, which may influence binding interactions in biological systems, while the thiol group enables redox activity and hydrogen bonding . X-ray crystallography data for the compound are unavailable, but analog structures suggest a planar benzimidazole system with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Physicochemical Properties of 1-Isobutyl-1H-benzimidazole-2-thiol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.307 g/mol | |
| Exact Mass | 206.088 Da | |
| LogP | 2.98 | |
| Topological Polar Surface Area | 56.62 Ų | |
| Hazard Classification | Irritant |
Synthesis and Derivatization
Synthetic Routes
The synthesis of benzimidazole-2-thiol derivatives typically begins with o-phenylenediamine, which undergoes cyclocondensation with carbon disulfide () in alkaline conditions. For example, Argirova et al. synthesized 1H-benzimidazole-2-thiol by refluxing o-phenylenediamine with and potassium hydroxide in ethanol-water . Introducing the isobutyl group likely involves alkylation of the benzimidazole nitrogen using isobutyl bromide or similar electrophiles .
Reaction Scheme 1: Proposed Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol
Biological Activities and Mechanisms
Antiparasitic Activity
Benzimidazole-2-thiol derivatives exhibit potent anthelmintic activity against Trichinella spiralis, a parasitic nematode. In vitro studies by Argirova et al. demonstrated that hydrazone derivatives of 1H-benzimidazole-2-thiol achieved 100% larval mortality at 50–100 mg/mL within 24 hours, outperforming albendazole and ivermectin . While direct data on 1-isobutyl-1H-benzimidazole-2-thiol are lacking, its structural similarity suggests comparable efficacy via inhibition of tubulin polymerization, a mechanism common to benzimidazole anthelmintics .
Antimicrobial Properties
2-Mercaptobenzimidazole derivatives show broad-spectrum antimicrobial activity. Al-kaissi et al. reported that alkylated analogs, including phenethylthio derivatives, inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16–1 µg/mL . The isobutyl group may enhance lipophilicity, promoting membrane penetration and intracellular targeting .
Table 2: Biological Activities of Benzimidazole-2-thiol Derivatives
Applications and Future Directions
Pharmaceutical Development
The compound’s anthelmintic and antimicrobial properties position it as a lead candidate for neglected tropical disease drug discovery. Hybrid derivatives combining the benzimidazole core with thiadiazole or oxadiazole moieties show enhanced efficacy and warrant further exploration .
Material Science
Sulfur-rich benzimidazoles may serve as ligands in catalytic systems or precursors for conductive polymers, though these applications remain underexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume